2,2-Dimethylpropyl phenylmethanesulfonate
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Overview
Description
Neopentyl phenylmethanesulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from neopentyl alcohol and phenylmethanesulfonic acid. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl phenylmethanesulfonate can be synthesized through the esterification of neopentyl alcohol with phenylmethanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of neopentyl phenylmethanesulfonate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity neopentyl phenylmethanesulfonate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Neopentyl phenylmethanesulfonate undergoes several types of chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile such as an alkoxide or amine. Common reagents include sodium alkoxides and primary amines, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Under basic conditions, neopentyl phenylmethanesulfonate can undergo elimination reactions to form alkenes. Strong bases such as potassium tert-butoxide are commonly used.
Hydrolysis: In the presence of water and an acid or base catalyst, neopentyl phenylmethanesulfonate can hydrolyze to form neopentyl alcohol and phenylmethanesulfonic acid.
Major Products: The major products formed from these reactions include neopentyl alcohol, alkenes, and various substituted neopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
Neopentyl phenylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates for research purposes.
Medicine: Neopentyl phenylmethanesulfonate derivatives are explored for their potential therapeutic properties and as building blocks for drug development.
Industry: It is employed in the production of specialty chemicals, polymers, and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of neopentyl phenylmethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Neopentyl p-toluenesulfonate: Similar in structure but with a p-toluenesulfonate group instead of a phenylmethanesulfonate group.
Neopentyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, making it more reactive in nucleophilic substitution reactions.
Neopentyl bromide: A halide derivative that undergoes similar nucleophilic substitution reactions but with different reactivity and stability profiles.
Uniqueness: Neopentyl phenylmethanesulfonate is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its phenylmethanesulfonate group provides distinct reactivity compared to other sulfonate esters, allowing for selective transformations in chemical reactions.
Biological Activity
2,2-Dimethylpropyl phenylmethanesulfonate (also referred to as 2,2-Dimethylpropyl methanesulfonate) is a synthetic compound that has gained attention for its biological activities, particularly in pharmacology and biochemistry. This article explores the compound's mechanisms of action, biological effects, and potential applications, supported by data tables and case studies from various research findings.
This compound is an alkylating agent synthesized through the reaction of neopentyl alcohol with methanesulfonyl chloride, typically in the presence of a base such as pyridine. This synthesis results in the formation of a sulfonate ester that exhibits unique reactivity due to its alkylating properties.
The primary mechanism of action for this compound involves the introduction of alkyl groups into biological molecules, particularly nucleic acids. This alkylation can lead to modifications that affect DNA replication and repair processes. Alkylating agents are known to interfere with macromolecular biosynthesis, which can result in cytotoxic effects in rapidly dividing cells.
Anticancer Activity
Research has shown that methanesulfonate esters, including this compound, possess significant anticancer properties. For example:
-
Case Study: Antineoplastic Activity
A study demonstrated the antineoplastic activity of related compounds against P388 leukemia in mice, providing insights into their potential as cancer therapeutics. -
Cell Line Studies
In vitro studies have revealed that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating potent activity compared to standard treatments like doxorubicin .
Mechanisms of Cytotoxicity
The cytotoxic effects observed with this compound are attributed to its ability to induce DNA damage through alkylation. This can lead to:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Apoptosis Induction : Treated cells often exhibit signs of apoptosis, such as chromatin condensation and nuclear fragmentation .
Data Summary
Environmental Impact
In addition to its biological activities, there is ongoing research into the environmental implications of methanesulfonate esters. Studies have indicated that microbial metabolism plays a role in the degradation of these compounds in environmental settings. Understanding these pathways is crucial for assessing the ecological risks associated with their use.
Properties
CAS No. |
89841-23-6 |
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Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2,2-dimethylpropyl phenylmethanesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-12(2,3)10-15-16(13,14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
WAGJWYTUHLTTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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